2-(2-Piperidinyl)ethyl benzoate hydrochloride
Overview
Description
2-(2-Piperidinyl)ethyl benzoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in the pharmaceutical industry due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Piperidinyl)ethyl benzoate hydrochloride typically involves the reaction of 2-(2-Piperidinyl)ethanol with benzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to form the ester linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes followed by purification steps such as crystallization or recrystallization to ensure high purity of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(2-Piperidinyl)ethyl benzoate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Piperidinyl)ethyl benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-(2-Piperidinyl)ethanol
- 2-(2-Piperidinyl)ethyl acetate
- 2-(2-Piperidinyl)ethyl chloride
Comparison: 2-(2-Piperidinyl)ethyl benzoate hydrochloride is unique due to its benzoate ester linkage, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the benzoate group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in pharmaceuticals and research .
Properties
IUPAC Name |
2-piperidin-2-ylethyl benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(12-6-2-1-3-7-12)17-11-9-13-8-4-5-10-15-13;/h1-3,6-7,13,15H,4-5,8-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTGNRBHOWNQBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90985933 | |
Record name | 2-(Piperidin-2-yl)ethyl benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90985933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67031-71-4 | |
Record name | 2-(Piperidin-2-yl)ethyl benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90985933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.